molecular formula C24H28N2O4 B2399321 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921790-43-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2399321
CAS RN: 921790-43-4
M. Wt: 408.498
InChI Key: AAZICTIULHILDV-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Activity Evaluation

Research on similar structures, such as the synthesis and activity evaluation of benzoxazepin derivatives, reveals their potential as protein-tyrosine kinase (PTK) inhibitors. These compounds demonstrate inhibitory activities against specific enzymes, suggesting their potential in designing drugs targeting cancer and other diseases where PTKs play a crucial role (Li et al., 2017).

Photophysical Properties

Another study focuses on the photophysical properties of benzoxazepine derivatives, highlighting their strong blue emission in certain conditions. This suggests potential applications in materials science, particularly in the development of new fluorescent materials or probes for biological imaging (Petrovskii et al., 2017).

Antifungal and Antimicrobial Applications

Benzoxazepine derivatives have also been synthesized and evaluated for their fungicidal and antimicrobial activities. This research demonstrates that certain derivatives show moderate to high activities against various phytopathogenic fungi, suggesting their potential as fungicidal agents for crop protection (Yang et al., 2017).

Anticancer Activity

There is also interest in the synthesis of benzoxazepine derivatives for their potential anticancer activity. Studies on eugenol derivatives, for example, show significant cytotoxicity against breast cancer cells, indicating the broader potential of benzoxazepine structures in developing new anticancer agents (Alam, 2022).

Anti-inflammatory Agents

Additionally, novel benzoxazepine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, further indicating the versatility of this chemical structure in drug development (Kendre et al., 2015).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-14-26-20-15-18(9-12-21(20)30-16-24(2,3)23(26)28)25-22(27)13-8-17-6-10-19(29-4)11-7-17/h5-7,9-12,15H,1,8,13-14,16H2,2-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZICTIULHILDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

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